molecular formula C12H8ClFN2O B11926642 5-(5-Chloro-2-fluorophenyl)nicotinamide CAS No. 1346692-11-2

5-(5-Chloro-2-fluorophenyl)nicotinamide

Cat. No.: B11926642
CAS No.: 1346692-11-2
M. Wt: 250.65 g/mol
InChI Key: OYGWELQVRYJPJF-UHFFFAOYSA-N
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Description

5-(5-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O and a molecular weight of 250.66 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring attached to the nicotinamide moiety.

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-2-fluorophenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

5-(5-Chloro-2-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like succinate dehydrogenase, affecting the respiratory enzyme complex in pathogenic fungi . This inhibition can disrupt the normal physiological functions of the target organism, leading to its antifungal effects.

Properties

CAS No.

1346692-11-2

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

IUPAC Name

5-(5-chloro-2-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8ClFN2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)

InChI Key

OYGWELQVRYJPJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)N)F

Origin of Product

United States

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